molecular formula C16H11NO5 B1195699 (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone

(7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone

Cat. No. B1195699
M. Wt: 297.26 g/mol
InChI Key: IPXKWWPMUVBBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone is an aromatic ketone.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research indicates that derivatives of benzofuran, like (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone, exhibit significant antimicrobial and antioxidant properties. A study by Rashmi et al. (2014) focused on synthesizing benzofuran derivatives and testing their antimicrobial and antioxidant activities. The results showed varying levels of antibacterial activity and free radical scavenging ability among these compounds.

Clathrate Formation and Molecular Interaction

Another study highlighted the role of benzofuran derivatives in clathrate formation. Eto et al. (2011) demonstrated that such compounds can act as hosts for benzene guests, facilitating the formation of inclusion complexes. The study emphasizes the edge-to-face interaction between aromatic rings, a critical aspect in the formation of these complexes.

Antiviral Potential

Compounds related to (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone have also been studied for their antiviral properties. Sharma et al. (2009) synthesized and evaluated various benzimidazole derivatives for antimicrobial and antiviral activity. They found selective activity against certain viruses, highlighting potential applications in antiviral therapy.

Novel Synthesis and Chemical Transformations

The field of synthetic chemistry also benefits from studies involving benzofuran derivatives. For example, Kimbaris and Varvounis (2000) explored new synthesis methods for the pyrrolo[1,2-b]cinnolin-10-one ring system, using related compounds as intermediates. This study contributes to the development of new synthetic pathways in organic chemistry.

properties

Product Name

(7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H11NO5/c1-21-13-4-2-3-11-9-14(22-16(11)13)15(18)10-5-7-12(8-6-10)17(19)20/h2-9H,1H3

InChI Key

IPXKWWPMUVBBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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